![molecular formula C6H5N3 B183350 1H-pyrazolo[3,4-c]pyridine CAS No. 271-47-6](/img/structure/B183350.png)
1H-pyrazolo[3,4-c]pyridine
Overview
Description
1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound with the molecular formula C6H5N3 and a molecular weight of 119.124 .
Synthesis Analysis
The synthesis of this compound involves various methods. One efficient method involves palladium-catalyzed reactions using microwave irradiation . Another method involves a one-pot two-step process .Molecular Structure Analysis
The molecular structure of this compound has been analyzed in several studies . The compound presents two possible tautomeric forms: the 1H- and 2H-isomers .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied . For instance, the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid has been reported .Scientific Research Applications
1. Synthesis and Biomedical Applications
1H-Pyrazolo[3,4-b]pyridines, including the 1H- and 2H-isomers, are utilized in a variety of biomedical applications. Over 300,000 of these compounds have been synthesized, with diverse substituents contributing to their biomedical relevance. These compounds are synthesized using both preformed pyrazole and pyridine, demonstrating their versatility in biomedical research (Donaire-Arias et al., 2022).
2. Antileishmanial Activity
A study synthesized and characterized substituted 1H-pyrazolo[3,4-b]pyridine phosphoramidates, showing significant antileishmanial activity against Leishmania amazonensis. This highlights their potential as therapeutic agents in treating leishmaniasis (Medeiros et al., 2017).
3. Inhibition of Cyclin-Dependent Kinases
1H-Pyrazolo[3,4-b]pyridine 3 (SQ-67563) is identified as a potent inhibitor of CDK1/CDK2, crucial in cell cycle progression and apoptosis induction. This implies its potential application in cancer research and therapy (Misra et al., 2003).
4. Drug-Discovery Chemistry
3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones, a related scaffold, are efficient in ATP competitive binding to kinase enzymes. Their synthesis offers a versatile platform for creating compounds targeting kinases and other cancer drug targets (Smyth et al., 2010).
5. Tautomerism Studies
The study of tautomerism in pyrazolo[3,4-c]pyridine derivatives provides insights into their chemical properties and potential applications in biological systems. N1–N2 tautomerism was explored using various spectroscopic methods, contributing to the understanding of these compounds' behavior (Kourafalos et al., 2006).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
1H-Pyrazolo[3,4-c]pyridine is a heterocyclic compound that has been the subject of extensive research due to its potential biomedical applications It’s worth noting that these compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Mode of Action
It’s known that these compounds can be selectively elaborated along multiple growth vectors . Specifically, N-1 and N-2 are accessed through protection-group and N-alkylation reactions; C-3 through tandem borylation and Suzuki–Miyaura cross-coupling reactions; C-5 through Pd-catalysed Buchwald–Hartwig amination; and C-7 through selective metalation with TMPMgCl .
Biochemical Pathways
The compound’s ability to engage with the target protein through a wide variety of intermolecular interactions, coupled with the potential to optimize drug-like properties (lipophilicity, hydrogen bonding capacity, and polarity) through modification of substitution patterns, suggests that it may influence a variety of biochemical pathways .
Result of Action
It’s known that these compounds have been designed as potential anticancer agents . They have been screened for their antitumor activity in vitro .
Action Environment
It’s worth noting that the compound’s ability to be selectively elaborated along multiple growth vectors suggests that it may be adaptable to a variety of environments .
properties
IUPAC Name |
1H-pyrazolo[3,4-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-7-4-6-5(1)3-8-9-6/h1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYHISBJRQVMAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40181564 | |
Record name | 1H-Pyrazolo(3,4-c)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40181564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
271-47-6, 271-45-4 | |
Record name | 1H-Pyrazolo[3,4-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=271-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyrazolo[3,4-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=271-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazolo(3,4-c)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000271476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrazolo(3,4-c)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40181564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-pyrazolo[3,4-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Apixaban acts as a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. [] It directly binds to factor Xa, preventing the conversion of prothrombin to thrombin and ultimately inhibiting the formation of blood clots. [, ]
A: Its molecular formula is C27H28N4O5, and its molecular weight is 488.54 g/mol. []
A: Researchers commonly utilize 1H NMR, 13C NMR, and mass spectrometry for structural elucidation and confirmation of these compounds. [, , ] X-ray powder diffraction is also used to characterize crystalline forms and identify potential impurities. []
A: Researchers aimed to eliminate potential in vivo hydrolysis of the carboxamido linker to a primary aniline observed in razaxaban. Cyclization of this linker to the novel bicyclic tetrahydropyrazolopyridinone scaffold successfully retained potent factor Xa binding activity, leading to further exploration of this structural motif. []
A: Incorporating the p-methoxyphenyl group at the P1 position was crucial for maintaining high factor Xa binding affinity while improving oral bioavailability compared to earlier analogs. []
A: Studies have shown that tying the lactam moiety of 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine derivatives into a triazolo ring, forming 5,6-dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-alpha]pyridines, significantly improves potency and modifies physicochemical properties. []
A: The synthesis often involves constructing the pyrazolopyridine core through various methods, followed by selective functionalization at different positions. For instance, 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds can be elaborated at N-1 and N-2 through protection-group chemistry and N-alkylation, at C-3 via borylation and Suzuki-Miyaura coupling, at C-5 through Buchwald-Hartwig amination, and at C-7 through selective metalation and subsequent electrophilic trapping or Negishi coupling. []
A: A notable approach utilizes commercially available γ-caprolactone as a starting material and proceeds through a 10-step sequence. Key transformations include selective O-methylation of a diketone intermediate, one-pot pyrazole formation followed by deprotection, and finally, triazole formation using a suitable imidate. This process avoids harsh conditions and undesirable reagents, leading to an environmentally friendlier approach. []
ANone: This class of compounds displays diverse biological activities and has shown promise in treating various conditions. Examples include:
- Anticoagulation: Apixaban, a highly selective factor Xa inhibitor, is used to prevent and treat thromboembolic disorders. [, ]
- Inflammatory diseases: Compounds like CP-220,629 have shown efficacy in preclinical models of asthma by inhibiting human eosinophil phosphodiesterase. []
- Cancer: Several 1H-pyrazolo[3,4-c]pyridine analogs exhibit antiproliferative activity against various cancer cell lines, potentially through mechanisms like apoptosis induction and protein kinase inhibition. [, ]
A: Yes, computational chemistry plays a significant role in understanding the structure and reactivity of these compounds. For example, INDO calculations based on X-ray crystallographic data for this compound have been used to understand its reactivity towards electrophilic substitution reactions. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.